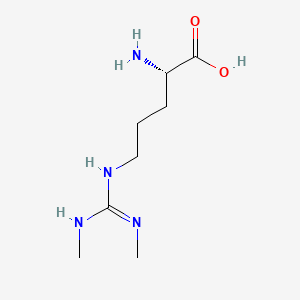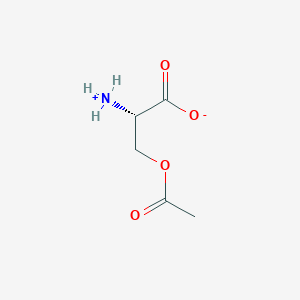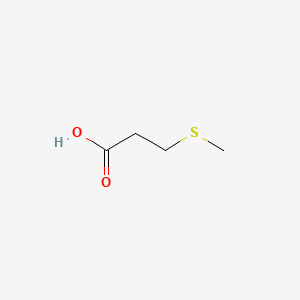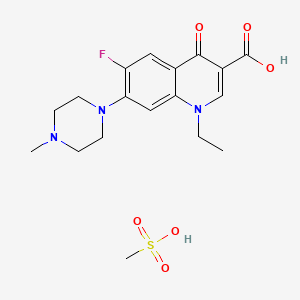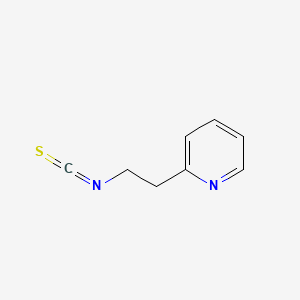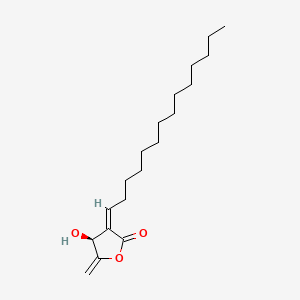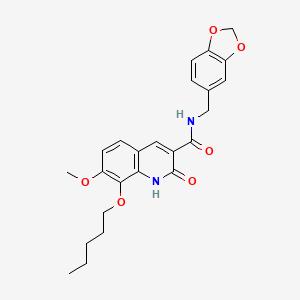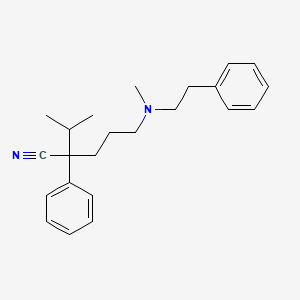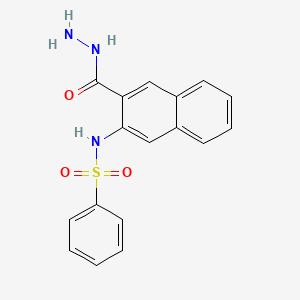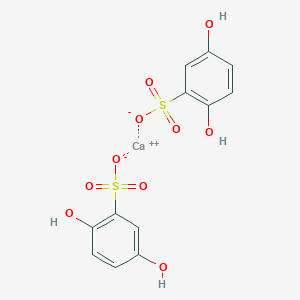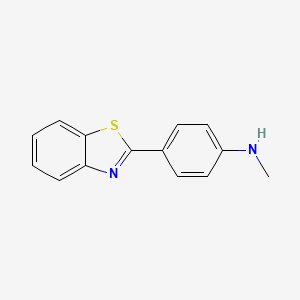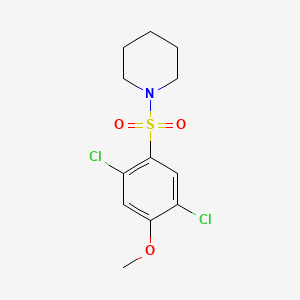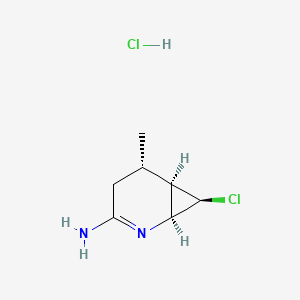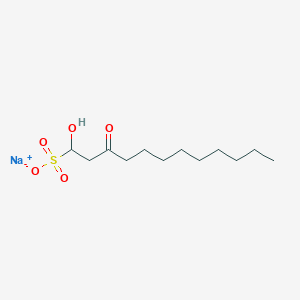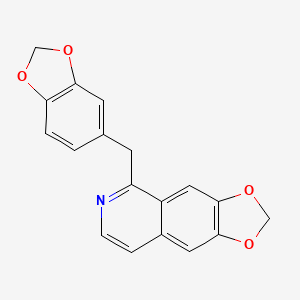
1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-” is also known as "SYNTAVERIN HYDROCHLORIDE" . It has a molecular formula of C19H15NO4.ClH and a molecular weight of 357.788 . It is also referred to as “7-Methyl-5-piperonyl-(1,3)dioxolo(4,5-g)isoquinoline hydrochloride” and "1,3-Dioxolo(4,5-g)isoquinoline, 5-(1,3-benzodioxol-5-ylmethyl)-7-methyl-, hydrochloride (1:1)" .
Synthesis Analysis
The synthesis of compounds related to “1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-” has been reported in the literature . For instance, copper (II) complexes of 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline were synthesized and fully characterized . Another study reported the synthesis of novel homoisoflavonoids, [1,3]dioxolo[4,5-g]chromen-8-ones .Molecular Structure Analysis
The molecular structure of “1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl-” can be represented by the SMILES notation: Cl.CC1=NC(CC2=CC=C3OCOC3=C2)=C4C=C5OCOC5=CC4=C1 . The InChI representation is: InChI=1S/C19H15NO4.ClH/c1-11-4-13-7-18-19(24-10-23-18)8-14(13)15(20-11)5-12-2-3-16-17(6-12)22-9-21-16;/h2-4,6-8H,5,9-10H2,1H3;1H .科学的研究の応用
Synthesis and Derivative Studies
Synthesis of Isoquinoline Derivatives : The compound has been utilized in the synthesis of various derivatives, such as 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine (Shirasaka et al., 1990).
Reactions with Barbituric Acid : 5-Dihydrocotarnyl-1,3-dimethylbarbituric acid and other cotarnine derivatives react with 1,3-dimethylbarbituric acid, forming 5,5-spiro derivatives, indicating potential for creating new chemical structures (Krasnov et al., 2002).
Crystal Structure Analysis : Detailed structural analysis of compounds like (±)‐egenine, providing insights into molecular conformations and interactions (Dokurno et al., 1993).
Biochemical and Pharmaceutical Research
Antitumor Activity of Copper Complexes : Copper(II) complexes of 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline have shown enhanced cytotoxicity against various human tumor cell lines, suggesting potential in cancer treatment (Huang et al., 2013).
DNA Interaction Studies : These complexes also exhibit interactions with DNA, suggesting mechanisms by which they may exert antitumor activity (Huang et al., 2013).
Isoquinoline Alkaloids from Natural Sources : Isolation of isoquinoline alkaloids from the rhizoma of Coptis chinensis, contributing to the understanding of natural products chemistry (Qing, 2007).
Synthesis and Evaluation of Antitumor Activity : Synthesis and in vitro antitumor activity evaluation of copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives indicate their potential in cancer therapeutics (Zhang et al., 2019).
Structural and Interaction Studies
Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of related compounds like noscapine provide foundational knowledge for chemical and pharmaceutical research (Seetharaman & Rajan, 1995).
Weak Interaction Studies : Examining weak interactions in barbituric acid derivatives, contributing to an understanding of molecular interactions and complex formation (Khrustalev et al., 2008).
Transformations by Silver Acetylides and Alkynes : Studying the reactions of cotarnine chloride with silver acetylides and alkynes, which could lead to the development of new synthetic methods (Voskressensky et al., 2016).
特性
CAS番号 |
16658-48-3 |
|---|---|
製品名 |
1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl- |
分子式 |
C18H13NO4 |
分子量 |
307.3 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C18H13NO4/c1-2-15-16(21-9-20-15)6-11(1)5-14-13-8-18-17(22-10-23-18)7-12(13)3-4-19-14/h1-4,6-8H,5,9-10H2 |
InChIキー |
LLMXWLQPZZHFKK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC=CC4=CC5=C(C=C43)OCO5 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC=CC4=CC5=C(C=C43)OCO5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,3-Dioxolo(4,5-g)isoquinoline, 5-piperonyl- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



